molecular formula C8H9IO B1295452 3-Iodo-4-methoxytoluene CAS No. 50597-88-1

3-Iodo-4-methoxytoluene

Cat. No.: B1295452
CAS No.: 50597-88-1
M. Wt: 248.06 g/mol
InChI Key: OASGOCIPNQWXLR-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxytoluene: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol It is a derivative of toluene, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxytoluene typically involves the iodination of 4-methoxytoluene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the iodination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methoxytoluene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding 4-methoxytoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-methylphenol.

    Oxidation: Products include 3-iodo-4-methoxybenzaldehyde or 3-iodo-4-methoxybenzoic acid.

    Reduction: The major product is 4-methoxytoluene.

Scientific Research Applications

Chemistry: 3-Iodo-4-methoxytoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxytoluene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    4-Methoxytoluene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3-Iodoanisole: Contains an iodine atom at the 3-position but lacks the methyl group, affecting its physical and chemical properties.

    3-Iodo-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness: 3-Iodo-4-methoxytoluene is unique due to the presence of both iodine and methoxy groups on the aromatic ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and various industrial processes.

Properties

IUPAC Name

2-iodo-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASGOCIPNQWXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198641
Record name 3-Iodo-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50597-88-1
Record name 3-Iodo-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050597881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodo-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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